Product packaging for Urea nitrate(Cat. No.:CAS No. 124-47-0)

Urea nitrate

Cat. No.: B085717
CAS No.: 124-47-0
M. Wt: 123.07 g/mol
InChI Key: AYTGUZPQPXGYFS-UHFFFAOYSA-N
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Description

Urea nitrate, wetted with not less than 20% water appears as an aqueous slurry of insoluble colorless crystals. Can burn though it may require some effort to ignite. The dry material is a high explosive that easily ignited and burns very vigorously. Combustion produces toxic oxides of nitrogen.
This compound, [dry] appears as a crystalline compound arising from the neutralization of urea with nitric acid. Melting point 152°C. Slightly soluble in water. Soluble in alcohol. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH5N3O4 B085717 Urea nitrate CAS No. 124-47-0

Properties

IUPAC Name

nitric acid;urea
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InChI

InChI=1S/CH4N2O.HNO3/c2*2-1(3)4/h(H4,2,3,4);(H,2,3,4)
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InChI Key

AYTGUZPQPXGYFS-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(=O)(N)N.[N+](=O)(O)[O-]
Source PubChem
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Molecular Formula

CH5N3O4
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DSSTOX Substance ID

DTXSID60924672
Record name Carbamimidic acid--nitric acid (1/1)
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Molecular Weight

123.07 g/mol
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Physical Description

Colorless or white odorless solid; [HSDB] Colorless to white odorless crystalline powder; [MSDSonline]
Record name Urea nitrate
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Solubility

In alcohol, 1.35 g/100 g at 0 °C, 8.84 g/100 g at 65.3 °C, Insoluble in nitric acid, In water, 9.30 g/100 g at 0 °C, 39.84 g/100 g at 65.3 °C
Record name Urea nitrate
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Density

1.690 g/cu cm at 20 °C
Record name Urea nitrate
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Color/Form

Monoclinic leaflets from water, White leaflets, Colorless crystals, Crystalline solid, Colorless minerals or prisms

CAS No.

124-47-0, 17687-37-5
Record name Urea nitrate
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Record name Urea, nitrate (1:?)
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Record name Urea nitrate
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Record name Carbamimidic acid--nitric acid (1/1)
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Record name UREA NITRATE
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Melting Point

152 °C (decomposes)
Record name Urea nitrate
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Historical Scientific Context and Early Research on Urea Nitrate

Early Isolation and Characterization Methodologies

The initial discovery of urea (B33335) nitrate (B79036) is credited to William Cruickshank in 1797. wikipedia.org However, it was the work of the English chemist and physician William Prout in 1817 that established a systematic method for its isolation and purification. wikipedia.orgbrepolsonline.net Prout's procedure was instrumental in obtaining pure samples of urea for further study. brepolsonline.net

The early method for isolating urea nitrate was intrinsically linked to the study of urine. The process began with the concentration of urine, often by evaporation, to create a syrupy liquid. iaset.us Strong nitric acid was then added to this concentrate, causing this compound to precipitate out of the solution as crystals. wikipedia.org This precipitation is a result of the basic urea molecule reacting with the strong acid to form a salt of low solubility in the acidic medium. sciencemadness.org

To purify the crude this compound crystals, they were redissolved in boiling water, and charcoal was added. wikipedia.org The charcoal acted as a decolorizing agent, adsorbing impurities. After filtration to remove the charcoal, the solution was allowed to cool, promoting the recrystallization of purer this compound. wikipedia.org This method became a standard technique in 19th-century chemistry for obtaining urea. brepolsonline.net To regenerate urea from the purified nitrate salt, a base such as barium carbonate or potassium carbonate would be added, followed by extraction of the urea with alcohol. wikipedia.orgiaset.us

Modern laboratory synthesis follows a similar principle, directly reacting urea with nitric acid. sciencemadness.orgorientjchem.org This reaction is exothermic and requires temperature control. wikipedia.orgsciencemadness.org The process typically involves dissolving urea in water and then adding nitric acid dropwise while stirring, which leads to the immediate precipitation of white this compound crystals. orientjchem.orgdtic.mil

Table 1: Early and Modern this compound Synthesis

Method Starting Materials Key Steps
Prout's Method (1817) Urine, Nitric Acid, Charcoal Concentration of urine, Precipitation with nitric acid, Recrystallization from boiling water with charcoal. wikipedia.orgbrepolsonline.netiaset.us

| Modern Lab Synthesis | Urea, Nitric Acid, Water | Dissolving urea in water, Dropwise addition of nitric acid with cooling, Filtration and washing of the precipitate. sciencemadness.orgorientjchem.org |

Evolution of Scientific Understanding of this compound's Composition and Reactivity

The scientific understanding of this compound's composition and reactivity evolved significantly from its initial isolation. Prout's work was not only procedural but also analytical. In 1817, he was the first to determine the chemical composition of pure urea, a foundational step that also informed the understanding of its nitrate salt. wikipedia.orguam.es His analyses were remarkably accurate for the time. uam.es

The study of urea and its derivatives like this compound was central to the debate against vitalism—the theory that organic compounds could only be produced by living organisms. libretexts.org Friedrich Wöhler's synthesis of urea from inorganic starting materials in 1828 was a landmark event that challenged this theory. libretexts.orgacs.org The ability to form this compound from urea, a product that could now be synthesized in the laboratory, further solidified the idea that organic chemistry followed the same fundamental principles as inorganic chemistry. rochelleforrester.ac.nz

Early structural understanding was limited. It was known to be a salt formed from urea and nitric acid, but the precise nature of the bonding was a subject of investigation for many years. researchgate.net It is now understood that this compound is an acid-base complex. acs.org The urea molecule contains a carbonyl group (C=O), where the electronegative oxygen atom draws electron density, giving it a partial negative charge. wikipedia.org The proton (H+) from nitric acid is attracted to this oxygen atom, forming a covalent bond. wikipedia.org This protonation occurs on the oxygen rather than the nitrogen atoms. researchgate.net The resulting structure is more accurately described as a uronium nitrate, consisting of a protonated urea cation and a nitrate anion held together by hydrogen bonds. sciencemadness.orgresearchgate.net

Quantum chemistry studies have further illuminated the nature of the gaseous this compound complex, identifying two isomeric forms stabilized by hydrogen bonding between the urea molecule and nitric acid. acs.orgnih.gov

The reactivity of this compound, particularly its decomposition, has also been a focus of research. Early observations noted its instability in basic solutions and its hydrolysis in hot water. sciencemadness.org Later studies, employing techniques like T-jump/FT-IR spectroscopy and theoretical calculations, have detailed its thermal decomposition pathways. acs.orgacs.orguri.edu These studies indicate that the decomposition can proceed through different channels depending on conditions, primarily breaking down into species such as isocyanic acid (HNCO), ammonia (B1221849) (NH₃), and nitric acid (HNO₃). acs.orgacs.org The presence of nitric acid is shown to catalyze the breakdown of urea. acs.orgnih.gov

Table 2: Properties of this compound

Property Value
Chemical Formula CH₅N₃O₄ or (NH₂)₂CO·HNO₃ wikipedia.org
Molar Mass 123.068 g·mol⁻¹ wikipedia.org
Melting Point 157–159 °C (decomposes) wikipedia.org
Density 1.67 g/cm³ wikipedia.org

| Crystal System | Orthorhombic orientjchem.orgresearchgate.net |

Synthesis and Formation Mechanisms of Urea Nitrate

Methodological Investigations of Urea (B33335) Nitrate (B79036) Synthesis from Precursors

The synthesis of urea nitrate is typically achieved through the direct reaction of urea with nitric acid. Methodological studies have focused on controlling the reaction and crystallization process to obtain crystals with desired characteristics.

The growth of this compound single crystals is commonly performed from an aqueous solution using the slow evaporation technique. ijsrset.comorientjchem.org This method involves dissolving equimolar amounts of urea and nitric acid in a solvent, typically distilled water, and allowing the solvent to evaporate slowly at a constant temperature. orientjchem.orgresearchgate.net

Researchers have successfully grown colorless, transparent single crystals of this compound by dissolving urea in distilled water and adding nitric acid dropwise while stirring. orientjchem.orgresearchgate.net The resulting saturated solution is filtered to remove impurities and left for crystallization in a controlled environment to minimize thermal and mechanical shocks. orientjchem.org Well-defined crystals have been harvested over a period of several days. orientjchem.org Studies have confirmed the grown crystals belong to the orthorhombic system. researchgate.net The optical properties of these crystals show very low absorption in the visible region, with a UV cut-off around 300 nm. researchgate.net

The table below summarizes typical parameters for this compound crystal growth via the slow evaporation technique.

ParameterValue/DescriptionSource(s)
Reactants Urea, Nitric Acid orientjchem.org, researchgate.net
Solvent Distilled Water orientjchem.org, researchgate.net
Technique Slow Evaporation Solution Growth ijsrset.com, orientjchem.org
Temperature Room Temperature ijsrset.com, orientjchem.org
Harvest Time ~8 days orientjchem.org
Resulting Crystal Size 2 x 1 x 0.8 cm (average) orientjchem.org
Crystal System Orthorhombic researchgate.net

This table presents interactive data based on the text.

The formation of this compound is highly dependent on specific reaction parameters, including reactant concentrations and pH. In contexts such as industrial denitrification, where this compound formation is an undesirable side reaction, controlling these parameters is crucial.

Studies on wet denitrification processes using urea have shown that this compound precipitates from the absorption solution when the concentration product of [urea], [H+], and [NO3−] exceeds a certain threshold. mdpi.com Research determined this threshold to be between 0.87 and 1.22 mol³/L³. mdpi.com The formation of this compound is a key challenge in such systems, as it can pose safety risks. mdpi.com

The influence of several parameters on this compound formation has been investigated:

Urea and Nitrate Concentration: The amount of nitric acid required to initiate this compound precipitation decreases as the initial nitrate concentration in the solution increases. mdpi.com

The following table outlines the influence of key parameters on this compound formation, particularly in the context of avoiding its precipitation in industrial processes.

ParameterInfluence on this compound FormationPreferred Condition to Avoid FormationSource(s)
Reactant Concentrations Precipitation occurs when [Urea][H⁺][NO₃⁻] > 0.87-1.22 mol³/L³Keep concentration product below the threshold mdpi.com
pH Acidic conditions favor the reaction processAlkaline conditions mdpi.com
Temperature (30-70°C) Negligible effect on overall denitrification efficiencyN/A for avoiding formation within this range mdpi.com

This table presents interactive data based on the text.

Mechanistic Studies of this compound Formation in Complex Systems

Beyond controlled laboratory synthesis, this compound can form in complex environmental and industrial systems. Research in these areas focuses on understanding the underlying chemical mechanisms.

Urea is a component of dissolved organic nitrogen found in rainfall and aerosols. publish.csiro.auresearchgate.net Theoretical studies have investigated the role of urea in atmospheric chemistry, particularly in the hydrolysis of nitrogen dioxide (NO₂) and the subsequent formation of this compound aerosols. publish.csiro.auresearchgate.net

Computational studies have shown that urea can catalyze the hydrolysis of NO₂, a reaction that produces nitrous acid (HONO) and nitric acid (HNO₃). publish.csiro.auresearchgate.net The nitric acid can then react with urea to form this compound, which is a typical HNO₃ aerosol. publish.csiro.au The formation of an acid-base complex between urea and nitric acid is energetically more favorable than the formation of zwitterions. publish.csiro.auresearchgate.net The energy barrier for the formation of the acid-base complex is significantly lower, at 0.10 kcal mol⁻¹, compared to the zwitterionic form. publish.csiro.auresearchgate.net Humidity also plays a role, as additional water molecules can act as solvents, reducing the energy barrier for the hydrolysis reaction. publish.csiro.auresearchgate.net Both ammonia (B1221849) and nitrogen oxides in the atmosphere can lead to the formation of aerosol phase compounds, such as ammonium (B1175870) and nitrate, which can be transported over long distances. cambridge.orgnine-esf.org

The table below summarizes the energetic favorability of different this compound formation pathways in the atmosphere as determined by theoretical calculations.

Formation PathwayEnergy Barrier (kcal mol⁻¹)FindingSource(s)
Acid-Base Complex (UN-2) 0.10More favorable pathway publish.csiro.au, researchgate.net
Zwitterion (UN-1) 3.98Less favorable pathway publish.csiro.au, researchgate.net

This table presents interactive data based on the text.

In industrial settings, particularly those utilizing wet denitrification technologies with urea solutions to control NOx emissions, the formation of this compound is a known side reaction. mdpi.com This process is common in industries with flue gas characterized by low temperatures and high moisture content, where selective catalytic reduction (SCR) is less applicable. mdpi.com

The primary goal of this technology is the reaction of nitrogen oxides with urea to produce nitrogen (N₂) and carbon dioxide (CO₂). mdpi.com However, the process can also lead to the accumulation of nitrate in the scrubbing solution. mdpi.com Under certain conditions, specifically when the solution becomes sufficiently acidic and concentrated with urea and nitrate ions, this compound will precipitate. mdpi.comresearchgate.net The formation of this solid byproduct is highly undesirable as it can cause operational problems and introduces safety hazards. mdpi.com Research has focused on clarifying the main and side reaction paths to guide the optimization of process conditions, improve reactor efficiency, and prevent the occurrence of these side reactions. mdpi.com

Molecular and Supramolecular Structural Analysis of Urea Nitrate

Crystallographic Investigations

The precise arrangement of atoms and molecules in the crystalline lattice of urea (B33335) nitrate (B79036) has been elucidated through various X-ray diffraction techniques. These methods provide fundamental insights into its solid-state structure.

Single crystal X-ray diffraction has been instrumental in determining the three-dimensional arrangement of atoms in urea nitrate. These studies reveal a structure composed of layers where urea and nitrate groups are held together by hydrogen bonds. researchgate.net The positions of all atoms, including hydrogen, have been precisely located, yielding a comprehensive understanding of the molecular geometry and packing. researchgate.net

The urea molecule in this compound is protonated at the oxygen atom, forming a cation. This protonation leads to the formation of an O-H bond, and the positive charge is stabilized by resonance between the carbonyl group and the two amino groups, giving the urea cation an amidinium-like character. wikipedia.org This cation is then ionically paired with the nitrate anion. wikipedia.org

Powder X-ray diffraction (PXRD) is a powerful technique for identifying the crystalline phases of a material. For this compound, PXRD analysis has confirmed its crystalline nature and has been used to characterize its structure. orientjchem.orgorientjchem.orgresearchgate.net Studies have shown that this compound typically crystallizes in the orthorhombic system. orientjchem.orgorientjchem.orgresearchgate.net Furthermore, PXRD has been employed to monitor the formation of this compound during synthesis and to study phase transitions under pressure. researchgate.netacs.org For instance, a pressure-induced irreversible phase transition from a two-dimensional hydrogen-bonded network to a three-dimensional one has been observed, resulting in a new high-density phase. acs.org

The utility of PXRD extends to quantitative phase analysis, which allows for the determination of the fraction of different crystalline phases in a mixture. mdpi.com It is also a key tool in monitoring crystallization processes in real-time. acs.org

Crystallographic studies have established that this compound belongs to the orthorhombic crystal system. orientjchem.orgorientjchem.orgresearchgate.net One study identified the space group as P2₁2₁2₁. orientjchem.org Another investigation reported a monoclinic system for this compound, highlighting the potential for polymorphism or the influence of experimental conditions on the crystal structure. arizona.edu The crystallographic constants, which define the dimensions and angles of the unit cell, have been determined through these diffraction studies.

Crystal System Space Group Reference
OrthorhombicP2₁2₁2₁ orientjchem.orgorientjchem.orgresearchgate.net
MonoclinicNot specified arizona.edu

Intermolecular Interactions and Hydrogen Bonding Architectures

The structure and stability of crystalline this compound are dominated by a complex network of intermolecular interactions, primarily hydrogen bonds.

Both intramolecular and intermolecular hydrogen bonds play a crucial role in the supramolecular assembly of this compound. The protonated urea cation features intramolecular hydrogen bonds. worktribe.com However, the most significant interactions are the intermolecular hydrogen bonds that link the urea cations and nitrate anions into extended networks. worktribe.comat.ua

Quantum chemistry calculations have explored the nature of the urea-nitric acid complex. These studies indicate that gaseous this compound exists as two isomeric acid-base complexes, stabilized by hydrogen bonding between the acidic proton of nitric acid and either the oxygen or nitrogen atoms of urea. nih.gov The form where the oxygen atom accepts the proton is more stable. nih.gov

Theoretical investigations into the formation of this compound from its constituent molecules suggest that the production of an acid-base complex is energetically more favorable than the formation of a zwitterionic species (NH₂CONH₃⁺NO₃⁻) in the gas phase. researchgate.netresearchgate.net The acid-base complex is characterized by a strong hydrogen bond between the urea carbonyl and nitric acid. researchgate.net However, once formed, the potential distribution maps of this compound suggest a tendency to form zwitterions. researchgate.net The presence of water molecules during formation can also influence the resulting structure, favoring the zwitterionic form. researchgate.net

Crystal Morphology and Growth Process Studies

The physical characteristics and formation of this compound crystals are defined by their specific morphology and the conditions under which they are grown. Research into these aspects provides insight into the compound's structural nature and informs its handling and application.

Detailed Research Findings

Studies have successfully grown single crystals of this compound using the slow evaporation technique from an aqueous solution. orientjchem.orgresearchgate.net This common method involves dissolving urea and nitric acid, often in equimolar amounts, in distilled water at room temperature. orientjchem.orgresearchgate.net To achieve well-defined crystals, the solution is typically filtered to remove impurities and then left undisturbed with a perforated cover to allow for a controlled rate of evaporation. orientjchem.orgresearchgate.net Under these conditions, colorless, transparent, and bright crystals can be harvested after a period of about eight days, with reported sizes reaching up to 2 x 1 x 0.8 cm. orientjchem.orgresearchgate.net

The synthesis process itself involves a reaction between urea and nitric acid. gjesr.com The dissolution of urea in water is an endothermic process, causing the solution's temperature to decrease, while the subsequent addition of nitric acid is exothermic, leading to a temperature increase and the precipitation of white crystals. gjesr.com The resulting compound is highly soluble in water but less so in nitric acid, a property that aids crystallization during synthesis. For purification and obtaining clear crystals, recrystallization from solvents like methanol (B129727) can also be employed. iucr.org

The morphology of this compound crystals has been described as colorless leaflets or a white crystalline powder. nih.gov They are noted to be exceptionally soft and flexible. researchgate.net Neutron diffraction studies have revealed that the crystals exhibit a pronounced cleavage plane along the (00l) plane, a characteristic similar to that of mica. iucr.org Further examination of the crystal surface using Scanning Electron Microscopy (SEM) has shown a step-like structure, which confirms a layer-by-layer growth mechanism. orientjchem.orgresearchgate.net

There are conflicting reports in the literature regarding the precise crystal system of this compound. Some studies, including recent work from 2024, identify the crystals as belonging to the orthorhombic system with a P2₁2₁2₁ space group. orientjchem.orgresearchgate.net In contrast, earlier research, including neutron diffraction studies from 1969, determined the structure to be monoclinic with a P2₁/c space group. iucr.orgresearchgate.net This discrepancy highlights the need for further definitive structural analysis.

The growth process is sensitive to several factors. Minimizing mechanical and thermal disturbances is crucial for obtaining well-formed single crystals. orientjchem.orgresearchgate.net Temperature control is also important, not only for managing the evaporation rate but also to prevent potential decomposition. orientjchem.org

Data Tables

Table 1: Crystallographic Data for this compound Data based on conflicting reports in the literature.

ParameterMonoclinic System iucr.orgOrthorhombic System orientjchem.orgresearchgate.net
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
Lattice Parameters a = 9.5434 ÅNot Reported
b = 8.2010 Å
c = 7.4982 Å
β = 124.246°

Table 2: Typical Crystal Growth Parameters (Slow Evaporation Method)

ParameterValue / DescriptionSource(s)
Method Slow evaporation from solution orientjchem.orgresearchgate.net
Reactants Urea, Nitric Acid (equimolar) orientjchem.orgresearchgate.net
Solvent Distilled Water orientjchem.orgresearchgate.net
Temperature Room Temperature orientjchem.orgresearchgate.net
Growth Period Approximately 8 days orientjchem.orgresearchgate.net
Resulting Crystal Size ~ 2 cm x 1 cm x 0.8 cm orientjchem.orgresearchgate.net
Crystal Appearance Colorless, transparent, bright orientjchem.orgresearchgate.net

Spectroscopic Characterization of Urea Nitrate

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and understanding the structural framework of urea (B33335) nitrate (B79036).

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy of urea nitrate reveals characteristic absorption bands that confirm the presence of its constituent functional groups. The formation of this compound from urea and nitric acid results in a distinct infrared spectrum. researchgate.net

Key vibrational modes observed in the FTIR spectrum of this compound include the symmetric and asymmetric stretching of the N-H bonds in the amine groups, typically appearing at approximately 3414 cm⁻¹ and 3368 cm⁻¹, respectively. orientjchem.org A significant band around 1707 cm⁻¹ is attributed to the C=O stretching vibration. orientjchem.orgorientjchem.org The presence of the nitrate group is confirmed by a strong absorption band near 1319 cm⁻¹. orientjchem.orgorientjchem.org Furthermore, a band observed around 2428 cm⁻¹ is assigned to the O-H symmetric stretching, resulting from hydrogen bonding between the carbonyl oxygen and the nitric acid proton (C=O···H-ONO₂). researchgate.netorientjchem.org This hydrogen bonding is a key feature of the this compound structure. uri.edu

Table 1: Characteristic FTIR Peaks of this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Reference
3414 Asymmetric N-H Stretch -NH₂ orientjchem.org
3368 Symmetric N-H Stretch -NH₂ orientjchem.org
2428 O-H Symmetric Stretch (H-bonded) C=O···H-ONO₂ researchgate.netorientjchem.org
1717 C=O Stretch Carbonyl researchgate.net
1707 C=O Stretch Carbonyl orientjchem.orgorientjchem.org
1665 C=O Stretch Carbonyl researchgate.net
1627 N-H Bending -NH₂ researchgate.net
1384 C-N Harmonic Stretch -C-N researchgate.net
1319 -NO₃ Stretch Nitrate orientjchem.orgorientjchem.org

Raman Spectroscopy for Structural Elucidation

Raman spectroscopy provides complementary information to FTIR for the structural analysis of this compound. A prominent and intense peak in the Raman spectrum of this compound is observed at approximately 1050 cm⁻¹, which is attributed to the symmetric stretching vibration of the NO₃⁻ ion. researchgate.net Another characteristic peak appears around 1020 cm⁻¹, corresponding to the C-N symmetric stretching mode. researchgate.neturi.edu The C=O stretching vibration in the Raman spectrum is typically found near 1574 cm⁻¹. uri.edu Comparing the Raman spectrum of this compound with that of urea and potassium nitrate helps in assigning these characteristic peaks. researchgate.net

Table 2: Key Raman Peaks of this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Reference
1574 C=O Stretch Carbonyl uri.edu
1050 Symmetric NO₃⁻ Stretch Nitrate researchgate.net
1046 Symmetric NO₃ Stretch Nitrate researchgate.net
1020 C-N Symmetric Stretch -C-N researchgate.neturi.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for confirming the molecular structure of this compound in solution. Studies utilizing ¹H and ¹³C NMR have been conducted to analyze the compound and its degradation products. iaea.org The chemical shifts observed in the NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. For instance, ¹³C NMR data for this compound shows a characteristic signal corresponding to the carbonyl carbon. chemicalbook.com Zero-field NMR (ZULF NMR) J-spectroscopy has also been employed to study urea solutions, providing insights into the J-coupling networks within the molecule. acs.org

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Optical Properties Related to Material Applications

UV-Vis-NIR spectroscopy is utilized to investigate the optical properties of this compound, particularly its transparency and absorption characteristics, which are important for potential optical applications. orientjchem.org this compound crystals are highly transparent in the visible and near-infrared regions, from 300 nm to 1100 nm, with no significant absorption peaks. orientjchem.org The lower cut-off wavelength is typically around 300 nm. orientjchem.orgorientjchem.orgresearchgate.net This wide transparency window makes it a candidate for nonlinear optical (NLO) applications. orientjchem.org The optical band gap of this compound has been determined from UV-Vis absorption data. For a related compound, urea lead nitrate, the optical energy gap was calculated to be 4.32 eV. derpharmachemica.com

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDAX) for Morphological and Elemental Composition Analysis

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDAX) are employed to study the surface morphology and elemental composition of this compound crystals. SEM analysis of this compound crystals has revealed a step-like structure on the surface, which suggests a layer-by-layer growth mechanism. orientjchem.org The crystals are often described as crack-free with well-defined grain boundaries. orientjchem.org

EDAX analysis confirms the elemental composition of this compound, showing the presence of carbon, nitrogen, and oxygen. orientjchem.org The analysis indicates a higher percentage of nitrogen and oxygen in this compound compared to urea, which is consistent with the incorporation of the nitrate group. orientjchem.orgorientjchem.org

Table 3: Elemental Composition of this compound from EDAX

Element Presence Confirmed Significance Reference
Carbon (C) Yes Backbone of the urea molecule orientjchem.org
Nitrogen (N) Yes Present in both urea and nitrate groups orientjchem.orgorientjchem.org
Oxygen (O) Yes Present in both urea and nitrate groups orientjchem.orgorientjchem.org

Theoretical and Computational Chemistry Studies of Urea Nitrate

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are powerful computational tools used to investigate the electronic structure and properties of molecules from first principles. For urea (B33335) nitrate (B79036), these methods have been applied to understand its geometry, energetics, and reactive nature. Calculations are often performed using various levels of theory and basis sets, such as B3LYP, MP2, and HF, with basis sets like 6-31++G(2d,p) and 6-311G**, to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.netugm.ac.id

Computational studies have explored the energetics of urea nitrate formation and decomposition. Gaseous this compound can exist in two isomeric forms, both of which are acid-base complexes stabilized by hydrogen bonds between urea and nitric acid. acs.orgresearchgate.net The binding energies for these isomers, calculated at the G2M level with basis set superposition error (BSSE) correction, are 13.7 and 8.3 kcal/mol, respectively. acs.orgresearchgate.net The standard enthalpies of formation (ΔfH°₂₉₈) for these have been estimated at -102.3 and -97.1 kcal/mol. acs.orgresearchgate.net

Several decomposition pathways have been modeled. One prominent pathway involves an internal hydrogen transfer from one amino group to the other, leading to the formation of ammonia (B1221849) (NH₃), isocyanic acid (HNCO), and nitric acid (HNO₃). researchgate.netpsu.edu This endothermic channel has a calculated potential energy barrier of 47.8 kcal/mol at the MP2/6-31++G(2d,p) level. researchgate.net Another modeled pathway is the nitric acid-catalyzed breakdown of urea into HNCO and NH₃, which is predicted to be the most favorable decomposition route for gaseous this compound. acs.org In this mechanism, nitric acid acts as a catalyst by facilitating proton transfer. acs.orgresearchgate.net The formation of an acid-base complex is more favorable, with a low energy barrier of 0.10 kcal mol⁻¹, which is significantly lower than the pathway to form zwitterions. publish.csiro.auresearchgate.net

The table below summarizes the energetic data for the formation of gaseous this compound isomers.

IsomerBinding Energy (D₀°, kcal/mol)Standard Enthalpy of Formation (ΔfH°₂₉₈, kcal/mol)
O-protonated13.7-102.3
N-protonated8.3-97.1

Data sourced from electronic structure calculations at the G2M level with BSSE correction. acs.orgresearchgate.net

Transition state analysis is crucial for understanding the kinetics of chemical reactions. For the decomposition of this compound, computational methods have been used to identify and characterize the transition states (TS) along the reaction coordinates. psu.edu For the internal hydrogen transfer pathway, a transition state, denoted as TS(1), has been located. psu.edu This transition state has an imaginary frequency corresponding to the H---N stretching mode, confirming it as a saddle point on the potential energy surface. psu.edu The activation energy for the process from the this compound complex to this transition state is calculated to be 64.2 kcal/mol. psu.edu

In the nitric acid-catalyzed decomposition, nitric acid plays a role in lowering the energy barrier by acting as a proton shuttle in a cyclic hydrogen-bonded structure. acs.orgresearchgate.net This catalytic role facilitates a double proton transfer, leading to either the keto-enol tautomerization of urea or its breakdown into smaller molecules. acs.orgresearchgate.net The presence of water molecules can also act as a solvent, further reducing the energy barrier for hydrolysis reactions. publish.csiro.auresearchgate.net

Potential Energy Surface (PES) Mapping and Analysis

The potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. For this compound, PES mapping has been used to explore its conformational flexibility and reaction pathways. wvu.eduresearchgate.netacs.orgresearchgate.net Studies have identified various energy minima corresponding to stable conformations and saddle points corresponding to transition states. wvu.edu

The PES for this compound decomposition reveals multiple reaction channels. psu.edu The initial endothermic channel leading to ammonia, isocyanic acid, and nitric acid is well-defined quantum mechanically. psu.edu The surface shows that the decomposition can proceed through an intermediate formed after an internal proton transfer. psu.edu The topology of the PES is complex, with the possibility of more than one internal rotation path for this flexible molecule. wvu.edu The analysis of the PES helps in understanding how the molecule navigates from the reactant state to the product state through the lowest energy path.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intermolecular interactions, such as hydrogen bonding, within a molecular system. uni-muenchen.dewisc.edu In this compound, NBO analysis has been instrumental in characterizing the nature of the strong hydrogen bonds between the uronium cation and the nitrate anion. researchgate.netacs.org

The analysis reveals significant donor-acceptor interactions between the lone pair orbitals of the oxygen atoms in the nitrate anion and the antibonding orbitals of the N-H bonds in the uronium cation. researchgate.netresearchgate.netnih.gov For instance, in complexes of this compound with other molecules like RDX, the O–H···O and N–H···O hydrogen bonds are identified as the key intermolecular interactions. researchgate.net The NBO analysis quantifies the stabilization energy associated with these charge-transfer interactions, confirming the strength and directionality of the hydrogen bonds that hold the crystalline structure together. nih.govresearchgate.netosjournal.org The hydrogen bond between the urea carbonyl and nitric acid is found to be particularly strong. publish.csiro.auresearchgate.net

The table below shows representative stabilization energies (E(2)) from NBO analysis for interactions in a urea-containing system, illustrating the strength of hydrogen bonding.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(O) of Nitrateσ(N-H) of Uronium> 5.0
LP(N) of Ureaσ(O-H) of Nitric Acid~8.13

Note: These are illustrative values based on typical NBO analyses of similar hydrogen-bonded systems. wisc.edu

Computational Studies on Solvation Effects and Thermodynamic Stability

Computational studies have also investigated the influence of solvents, particularly water, on the thermodynamic stability of this compound. researchgate.netmdpi.comacs.orgnih.gov The formation of this compound from urea and nitric acid is a reversible process influenced by the surrounding medium. mdpi.com

Studies have shown that humidity affects the formation of this compound. publish.csiro.auresearchgate.net Increased humidity leads to better thermodynamic stability for multi-water-promoted hydrolysis reactions, where the extra water molecules act as a solvent to lower the energy barrier. publish.csiro.auresearchgate.net The presence of water can facilitate proton transfer and influence the equilibrium between the neutral acid-base complex and the zwitterionic form. publish.csiro.auresearchgate.net

The thermodynamic conditions for the precipitation of this compound from an aqueous solution have been modeled. It was found that this compound precipitates only when the concentration product of [urea], [H⁺], and [NO₃⁻] exceeds a critical value of approximately 0.87–1.22 mol³/L³. mdpi.com These computational models are essential for understanding and controlling the formation and stability of this compound in different environments. mdpi.comarxiv.org

Decomposition Pathways and Thermal Stability Mechanisms of Urea Nitrate

Kinetics and Thermodynamics of Thermal Decomposition

The study of the kinetics and thermodynamics of urea (B33335) nitrate's thermal decomposition provides crucial insights into its stability and reaction mechanisms.

The activation energy (Ea) is a key parameter in understanding the kinetics of a chemical reaction, representing the minimum energy required for a reaction to occur. For the thermal decomposition of urea nitrate (B79036), various activation energies have been determined, reflecting the complexity of the decomposition process which can proceed through different pathways.

Isothermal heating experiments have been used to determine the activation energies for the decomposition of both the nitrate and urea components of urea nitrate. uri.edutandfonline.com These studies yielded activation energies of 158 kJ/mol for the nitrate and 131 kJ/mol for the urea, with corresponding pre-exponential factors of 1.39x10¹² s⁻¹ and 2.66x10⁹ s⁻¹, respectively. uri.edutandfonline.com These values suggest that the decomposition rates predicted by these two sets of Arrhenius constants are within a factor of two of each other. uri.edutandfonline.com

Non-isothermal calorimetry techniques have also been employed to measure the decomposition kinetics of this compound under varying heating rates. researchgate.netresearchgate.net In a closed system, an activation energy of 206 kJ/mol with a pre-exponential factor (Ln Z/min⁻¹) of 47 was determined. researchgate.netresearchgate.net In contrast, an open system yielded an activation energy of 113 kJ/mol with a pre-exponential factor of 21. researchgate.netresearchgate.net This difference highlights the significant influence of the experimental setup on the decomposition kinetics, where the major decomposition step is strongly coupled with an endothermic dissociation reaction. researchgate.net

Further studies using a gravimetric method in the temperature range of 106-150°C calculated an enthalpy of activation of 27.6 ± 1.2 kcal/mole (approximately 115.5 kJ/mol). capes.gov.br Ab initio calculations have also been used to explore the initial decomposition process, identifying a potential energy barrier of 47.8 kcal/mol (approximately 200 kJ/mol) for an endothermic reaction channel. researchgate.net

Interactive Data Table: Activation Energies for this compound Decomposition

MethodSystemActivation Energy (kJ/mol)Pre-exponential FactorReference
Isothermal Heating (Nitrate)-1581.39x10¹² s⁻¹ uri.edutandfonline.com
Isothermal Heating (Urea)-1312.66x10⁹ s⁻¹ uri.edutandfonline.com
Non-isothermal CalorimetryClosed206Ln Z = 47 min⁻¹ researchgate.netresearchgate.net
Non-isothermal CalorimetryOpen113Ln Z = 21 min⁻¹ researchgate.netresearchgate.net
Gravimetric MethodOpen Air115.5- capes.gov.br
Ab initio Calculation-~200- researchgate.net

The degradation of this compound is highly dependent on temperature, with different decomposition pathways becoming dominant at different temperature ranges.

At temperatures below its melting point (around 152-160°C), this compound undergoes a slow degradation process. capes.gov.bruri.edu Studies conducted at 100°C showed that this compound completely degrades after 72 hours. researchgate.netiaea.orgosti.gov This degradation results in a mixture of solid products (69%) and gaseous species (31%). researchgate.netiaea.orgosti.gov The solid residue consists of ammonium (B1175870) nitrate, urea, and biuret (B89757), while the gaseous products include unreacted nitric acid, isocyanic acid, and traces of ammonia (B1221849). researchgate.netiaea.orgosti.gov

Differential Scanning Calorimetry (DSC) analyses indicate that this compound exhibits two exothermic regions, suggesting a multi-stage decomposition. uri.edu The initial, lower-temperature exotherm suggests it is less stable than guanidine (B92328) nitrate. uri.edu However, the total heat released is less than that of guanidine nitrate. uri.edu

As the temperature increases, the decomposition becomes more complex. The initial step is often the dissociation of this compound into urea and nitric acid. uri.eduuc.pt The urea then undergoes further decomposition. uc.pt At temperatures up to 190°C, urea melts and decomposes, and also reacts with isocyanic acid to form biuret. uc.ptkit.edu Between 190°C and 250°C, the degradation of urea continues, and biuret starts to decompose, leading to the formation of condensed-phase species like cyanuric acid and ammelide (B29360). uc.ptkit.edu Above 250°C, cyanuric acid sublimates, and at temperatures exceeding 360°C, high-temperature deposits like ammelide and ammeline (B29363) decompose. kit.edu

The decomposition process becomes more exothermic at higher temperatures as the formation of CO2 and H2O becomes more dominant. psu.edu The behavior of the decomposition products suggests that there are two main decomposition pathways that are dependent on both pressure and temperature. psu.edu

Identification and Characterization of Decomposition Products

The decomposition of this compound yields a variety of gaseous and condensed-phase products, the nature and proportions of which are influenced by the decomposition conditions.

At lower temperatures, particularly below the melting point, the primary decomposition products are a result of the initial dissociation of this compound into urea and nitric acid. uri.eduuc.pt Subsequent reactions lead to the formation of a solid mixture containing ammonium nitrate, urea, and biuret. researchgate.netiaea.orgosti.gov The gaseous species released include unreacted nitric acid, isocyanic acid (HNCO), and traces of ammonia (NH3). researchgate.netiaea.orgosti.gov

As the temperature increases, a wider range of products is observed. Gas chromatographic analysis of the product gases from isothermal decomposition in the range of 106-150°C identified carbon dioxide (CO2), nitrous oxide (N2O), and traces of water vapor. capes.gov.br A pasty, amorphous solid product was also identified as cyanourea. capes.gov.br

At higher temperatures, TG-infrared spectroscopy/mass spectrometry has been used to identify and quantify the released gas species. researchgate.net These studies have detected signals corresponding to isocyanic acid (HNCO), nitrous oxide (N2O), carbon dioxide (CO2), and ammonia (NH3). researchgate.net Other studies have also reported the formation of melamine (B1676169) and cyanuric acid in the condensed phase. uri.edu

Quantum mechanical calculations support the formation of initial gaseous species in the order of NH3, HNCO, and HNO3. researchgate.net The presence of isocyanic acid is significant as it can react with remaining urea to form biuret, which can then undergo further polymerization to form compounds like ammelide, ammeline, and cyanuric acid, which are stable at higher temperatures. researchgate.net

Interactive Data Table: Decomposition Products of this compound

PhaseProductChemical FormulaReference
SolidAmmonium NitrateNH₄NO₃ researchgate.netiaea.orgosti.gov
SolidUreaCO(NH₂)₂ researchgate.netiaea.orgosti.gov
SolidBiuretC₂H₅N₃O₂ uri.eduresearchgate.netiaea.orgosti.gov
SolidCyanoureaC₂H₃N₃O capes.gov.br
SolidMelamineC₃H₆N₆ uri.edu
SolidCyanuric AcidC₃H₃N₃O₃ uri.eduresearchgate.net
SolidAmmelideC₃H₄N₄O₂ researchgate.net
SolidAmmelineC₃H₅N₅O researchgate.net
GaseousNitric AcidHNO₃ researchgate.netresearchgate.netiaea.orgosti.gov
GaseousIsocyanic AcidHNCO researchgate.netresearchgate.netresearchgate.netiaea.orgosti.gov
GaseousAmmoniaNH₃ researchgate.netresearchgate.netresearchgate.netiaea.orgosti.gov
GaseousCarbon DioxideCO₂ uri.eduresearchgate.netcapes.gov.br
GaseousNitrous OxideN₂O uri.eduresearchgate.netcapes.gov.br
GaseousWater VaporH₂O capes.gov.br

Elucidation of Mechanistic Models for this compound Decomposition

Several mechanistic models have been proposed to explain the thermal decomposition of this compound, often involving initial dissociation or dehydration steps followed by a series of complex reactions.

Another possible route is the dehydration of this compound to form nitrourea (B1361781), which then undergoes subsequent decomposition into gaseous products. uri.edu However, nitrourea has not been observed among the condensed-phase decomposition products of this compound, suggesting this may not be the primary pathway. uri.edu

At high temperatures, the decomposition mechanism is believed to be more complex. uc.pt It likely starts with the same initial dissociation into urea and nitric acid. uc.pt The resulting urea can then decompose into ammonia and isocyanic acid. uc.pt The ammonia can react with nitric acid to form ammonium nitrate. uc.pt The highly reactive isocyanic acid can react with undecomposed urea to form biuret. uc.pt

Theoretical studies using ab initio calculations have shed light on the initial steps of this compound decomposition, highlighting the importance of internal hydrogen transfer. researchgate.netpsu.edu These studies suggest that the decomposition can occur via an internal hydrogen transfer from one amino group to the other, leading to the production of ammonia (NH3). researchgate.netpsu.edu This process involves the formation of an intermediate and two transition states, ultimately leading to the evolution of the initial gaseous species: NH3, isocyanic acid (HNCO), and nitric acid (HNO3). researchgate.net

Quantum mechanical calculations indicate that this internal proton transfer has an activation energy of 64.2 kcal/mol. psu.edu Following the initial proton transfer, an intermediate is formed, which then proceeds through a second transition state to generate the final products. psu.edu These computational results are consistent with experimental observations from T-jump/FT-IR spectroscopy. researchgate.net

Further theoretical work suggests that in the gas phase, nitric acid can act as a catalyst for (1,3) H-shifts in urea. researchgate.netacs.org This involves a double proton transfer within a cyclic hydrogen-bonded structure, where nitric acid acts as both a proton donor and acceptor in a relay fashion. researchgate.netacs.org This catalytic breakdown of urea into HNCO and NH3 is predicted to be the most favorable decomposition pathway for gaseous this compound. researchgate.netacs.org

Comparing the thermal decomposition of this compound with other nitrogen-rich compounds like ammonium nitrate and guanidine nitrate provides valuable context for its stability and reactivity.

Differential Scanning Calorimetry (DSC) suggests that this compound is the least stable of the three, exhibiting an earlier exotherm. uri.edu However, isothermal experiments indicate that the decomposition rates of all three salts are similar. uri.edu Literature values suggest that ammonium nitrate should decompose somewhat slower than this compound, while guanidine nitrate decomposes faster. uri.edutandfonline.com

The decomposition mechanism of this compound shows parallels to that of ammonium nitrate. uri.edu A key step in the decomposition of ammonium nitrate is its dissociation into ammonia and nitric acid, which is analogous to the dissociation of this compound into urea and nitric acid. uri.edu The subsequent decomposition of nitric acid is a critical step in both processes. uri.edu

However, there are also key differences. The decomposition of this compound can lead to the formation of condensed-phase products like biuret and cyanuric acid, which are not typically observed in the decomposition of ammonium nitrate under similar conditions. uri.edu Furthermore, while the decomposition of both ammonium nitrate and this compound is accelerated by acids, the decomposition of guanidine nitrate is accelerated by both acids and bases. uri.edu

The dehydration of this compound to nitrourea is analogous to the dehydration of ammonium nitrate to nitramine and guanidine nitrate to nitroguanidine. uri.edu However, the stability and subsequent decomposition pathways of these nitro derivatives differ significantly. uri.edu

Stability Studies under Varied Environmental Conditions (e.g., Humidity)

The stability of this compound is significantly influenced by environmental factors, most notably humidity. Its hygroscopic nature—the tendency to absorb moisture from the air—is a critical determinant of its chemical integrity and decomposition behavior. The presence of water can initiate the breakdown of the compound into its constituent parts, urea and nitric acid. dtic.milnih.gov

Research indicates that this compound possesses a lower critical relative humidity (CRH) compared to urea, rendering it more susceptible to destabilization in moist environments. The critical relative humidity is the specific humidity level at which a material begins to absorb moisture from the atmosphere. For context, at 30°C, pure urea has a CRH of 72.5%, while ammonium nitrate's CRH is 59.5%. fertilizer.org When certain compounds are mixed, this value can be drastically lower; a mixture of urea and ammonium nitrate can begin to absorb water at a relative humidity as low as 18%. researchgate.net This heightened sensitivity to atmospheric moisture is a key factor in the handling and storage of this compound.

Studies utilizing thermogravimetric analysis (TGA) have quantified the impact of temperature and exposure on the stability of this compound. Isothermal experiments reveal a direct correlation between temperature and the rate of mass loss, a primary indicator of decomposition. The decomposition process is significantly accelerated in open environments where the sample is exposed to ambient humidity, as compared to covered samples. For instance, at 80°C, a covered this compound sample lost approximately 60% less mass than an uncovered sample, highlighting the role of atmospheric exposure in its degradation. dtic.mil This suggests that limiting contact with humid air can substantially mitigate the rate of decomposition. dtic.mil The breakdown in the presence of moisture is a reversion to its precursors, urea and nitric acid. dtic.mil

The following tables present data from research on the hygroscopicity of related compounds and the thermal stability of this compound.

Table 1: Critical Relative Humidity (CRH) of Urea and Related Compounds This table shows the CRH for urea and ammonium nitrate at a standard temperature, illustrating their hygroscopic nature. This compound is known to be more sensitive to humidity than urea alone.

CompoundCritical Relative Humidity (CRH) at 30°CSource(s)
Urea72.5% fertilizer.org
Ammonium Nitrate59.5% fertilizer.org
Urea & Ammonium Nitrate Mixture18.0% researchgate.net

Table 2: Isothermal Mass Loss of this compound at Various Temperatures This table summarizes the findings from thermogravimetric analysis (TGA) on uncovered this compound samples over a 500-minute period, demonstrating the effect of temperature on its decomposition rate. dtic.mil

Temperature (°C)Maximum Mass Loss (%) after 500 minKey ObservationSource(s)
40< 1%Minimal decomposition. dtic.mil
50~1%Slight increase in mass loss. dtic.mil
60~2%Stable if stored below this temperature. dtic.mil
70~6%Rate of mass loss approximately triples above 60°C. dtic.mil
80~8%Rate of mass loss quadruples above 80°C. dtic.mil
90~12%Significant decomposition, but still requires over 3 days for complete breakdown under these conditions. dtic.mil

Theoretical studies further explain the role of water in the decomposition process. Computational models suggest that water molecules can act as catalysts, promoting hydrolysis reactions and reducing the energy barrier for decomposition. publish.csiro.au The interaction between this compound and water can lead to the formation of zwitterions, influencing its reactivity. publish.csiro.au

Advanced Analytical Methodologies for Detection and Differentiation of Urea Nitrate

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating urea (B33335) nitrate (B79036) from complex matrices, thereby enabling accurate identification and quantification. Liquid chromatography, in particular, has proven to be a versatile tool for this purpose.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Trace Analysis

For enhanced sensitivity and specificity in trace analysis, Liquid Chromatography is frequently coupled with Mass Spectrometry (LC/MS). This combination allows for the separation of urea nitrate from other components in a sample, followed by its definitive identification based on its mass-to-charge ratio. LC/MS methods have been successfully developed using both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) sources, operating in both positive and negative ionization modes. researchgate.net

One established method for the recovery and detection of trace amounts of this compound involves extraction with hot acetone (B3395972), followed by chromatography on a Chromosorb G-HP column, with subsequent analysis of the eluent by LC/MS using APCI. researchgate.netnih.gov This approach has been effective in identifying this compound in actual case exhibits. researchgate.netnih.gov However, a critical consideration is the potential for in-situ formation of this compound during the analytical procedure from precursors like urea and nitrate ions in the presence of a proton source. This can lead to the detection of the characteristic adduct ion even when authentic this compound was not originally present in the sample. researchgate.netnih.gov Research is ongoing to develop methods to differentiate between authentic this compound and artifacts formed during analysis. ojp.gov

Recent advancements in high-resolution mass spectrometry, such as Orbitrap MS, coupled with LC, have further improved the capabilities for rapid and robust quantification of this compound. nih.gov

Advanced Spectrometric Detection Methods

Mass spectrometry plays a pivotal role in the confirmatory analysis of this compound, offering high selectivity and sensitivity. Different ionization techniques have been explored to optimize the detection of this compound.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of ionic and polar compounds like this compound. In negative ion mode ESI-MS, this compound can be detected as specific adduct ions. researchgate.netnih.gov Commonly observed adducts include [this compound+NO₃]⁻ and [this compound+HNO₃+NO₃]⁻. researchgate.netnih.govfiu.edu The structure of these adduct ions has been confirmed through measurements using isotopically labeled this compound. nih.gov

To overcome challenges related to the dissociation of this compound in aqueous solutions and interferences from other salts, methods have been developed that utilize non-aqueous solvents or the addition of complexing agents like 18-crown-6 (B118740). researchgate.netresearchgate.net The addition of 18-crown-6 in a non-aqueous environment allows for the sensitive and selective detection of the uronium ion via positive ion ESI-MS. researchgate.net This approach has been shown to be capable of differentiating urea from the uronium ion and is not subject to interference from a mixture of urea and ammonium (B1175870) nitrate. researchgate.net Detection limits using this method have been reported to be under 2 µM. researchgate.net

Ionization ModeAdduct Ions ObservedKey Methodological Aspects
Negative ESI-MS[this compound+NO₃]⁻, [this compound+HNO₃+NO₃]⁻ researchgate.netfiu.eduDirect infusion or coupled with LC. fiu.edu
Positive ESI-MS[18C6+uronium]⁺ researchgate.netRequires addition of 18-crown-6 in a non-aqueous solvent. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry

Atmospheric Pressure Chemical Ionization (APCI) is another effective ionization technique for the analysis of this compound, particularly for less polar and thermally stable compounds. wikipedia.org Similar to ESI, APCI-MS analysis of this compound in the negative ion mode reveals the formation of characteristic adduct ions, namely [this compound+NO₃]⁻ and [this compound+HNO₃+NO₃]⁻. nih.gov Collision-induced dissociation of these adduct ions produces typical fragmentation patterns that enable the confident identification of this compound in trace amounts. nih.gov

APCI is often coupled with HPLC for the analysis of complex samples. researchgate.netnih.gov A method involving extraction with hot acetone and clean-up on a Chromosorb G-HP column followed by HPLC/APCI/MS has been demonstrated for the identification of this compound in trace evidence. ojp.gov It is important to note the potential for the analytical process itself to generate this compound, which necessitates careful interpretation of the results. researchgate.netnih.gov

Methodological Challenges in Differentiation from Precursors and Analytical Artifacts

The accurate detection and differentiation of this compound from its precursors and potential analytical artifacts present significant methodological hurdles in forensic and analytical chemistry. These challenges stem from the inherent instability of the compound, the possibility of its formation during analysis, and interference from chemically similar substances.

A primary difficulty in identifying this compound, particularly in post-explosion scenarios, is its tendency to decompose back into its original components: urea and nitric acid. nih.govnih.gov This reversion is readily facilitated by the presence of water, making analysis of debris challenging as urea and nitric acid are ubiquitous and hold comparatively low evidentiary value on their own. nih.gov

Perhaps the most critical challenge is the potential for this compound to be formed as an analytical artifact during the analytical procedure itself. nih.govresearchgate.netojp.gov The presence of urea, nitrate ions, and a source of protons within a sample can lead to the in-situ synthesis of this compound. nih.govresearchgate.net Consequently, a positive identification of the characteristic adduct ion via techniques like mass spectrometry does not unequivocally prove the existence of "authentic" this compound in the original evidence. nih.govojp.gov This necessitates the development of analytical protocols that can distinguish between pre-existing this compound and artifacts formed during analysis. ojp.gov

Several analytical techniques face specific challenges in differentiating this compound.

Mass Spectrometry (MS): While powerful, MS-based methods can be susceptible to interferences.

Artifact Formation: As mentioned, the combination of urea, nitrate ions, and an acid or acidic salt during sample preparation can generate this compound, leading to a false positive. ojp.gov

Acidic Conditions: In methods that use derivatization, such as with xanthydrol for Gas Chromatography/Mass Spectrometry (GC/MS) analysis, strongly acidic conditions (pH < 2) can convert urea into the uronium ion. nih.gov This ion then behaves identically to the uronium ion from authentic this compound, creating a significant nuisance and potential for misidentification. nih.gov

Isotope Ratio Mass Spectrometry (IRMS): IRMS is a valuable tool for linking this compound to its precursor materials. However, challenges exist:

Excess Precursors: The presence of excess nitric acid in synthesized this compound samples can affect the bulk nitrogen isotope values, making an ionic separation step essential for accurate analysis. researchgate.net

Isotopic Fractionation: While the isotopic composition of the reactants is largely preserved in the final product, studies have shown that the urea in the product is slightly enriched in ¹⁵N (by less than 1‰) compared to the reactant urea. researchgate.net This subtle shift must be accounted for when establishing precursor-product relationships.

Chromatographic and Spectroscopic Methods: These methods are essential but not without their own differentiation problems.

Co-elution and Interference: High-Performance Liquid Chromatography (HPLC) methods must be carefully optimized to separate this compound from potential interferences like ammonium, nitrate, and urea, which might not produce a response under standard conditions but could interfere in complex matrices. nih.gov

Spectroscopic Overlap: Infrared (IR) spectroscopy can be used for identification, but degradation of this compound at elevated temperatures (e.g., 100°C) produces a mixture of ammonium nitrate, urea, and biuret (B89757), whose spectral features could complicate the identification of the original compound. researchgate.net

To address these challenges, specific analytical strategies have been developed. For instance, using non-aqueous reagents and maintaining neutral conditions can make derivatization reactions with fluorophores like xanthydrol specific to the this compound ion pair, avoiding false positives from urea itself. nih.gov Similarly, colorimetric tests using reagents like p-dimethylaminocinnamaldehyde (p-DMAC) have been developed to be specific to this compound under neutral conditions, where urea does not react. researchgate.net

Table of Research Findings on Differentiation Challenges

Analytical Technique Challenge Findings and Solutions Citations
Liquid Chromatography Mass Spectrometry (LC/MS) In-situ formation of this compound during analysis from precursors (urea, nitrate ions, protons). The presence of the characteristic adduct ion does not necessarily indicate "authentic" this compound. Solutions are needed to overcome this ambiguity, such as modifying analytical protocols. nih.govresearchgate.netojp.gov
Gas Chromatography/Mass Spectrometry (GC/MS) with Derivatization Under strongly acidic conditions (pH<2), urea is converted to the uronium ion, mimicking authentic this compound. This is a nuisance as it behaves like an authentic uronium cation. However, such acidic conditions are not typical at common crime scenes. nih.gov
Isotope Ratio Mass Spectrometry (IRMS) Excess nitric acid in samples can skew bulk nitrogen isotope values. Ionic separation is an essential step in the nitrogen isotope analysis to get accurate measurements of the component ions. researchgate.net
Isotope Ratio Mass Spectrometry (IRMS) Slight isotopic fractionation occurs during synthesis. The urea in the product UN is slightly enriched in ¹⁵N (<1‰) relative to the reactant urea. This must be considered for forensic linkage. researchgate.net
Infrared (IR) Spectroscopy Degradation products can interfere with analysis. At 100°C, this compound degrades into a mixture including ammonium nitrate, urea, and biuret, which can complicate spectral interpretation. researchgate.net
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Potential interference from precursors and related compounds. A developed method using non-aqueous reagents and derivatization with xanthydrol showed no response from potential interferences like ammonium, nitrate, and urea under standard conditions. nih.gov

| Colorimetric Tests (e.g., with p-DMAC) | Ensuring specificity to this compound and not its precursors. | The test is based on a reaction under neutral conditions where urea itself does not react, providing specificity. Other common substances did not produce false positives. | researchgate.net |

Applications in Advanced Materials Science Research

Energetic Materials Science Investigations

Urea (B33335) nitrate (B79036) is a compound of significant interest in the field of energetic materials science. Its characteristics as a secondary explosive, derived from readily available precursors, have prompted extensive research into its behavior under various stimuli. Studies often focus on its detonation properties and thermal decomposition pathways to better understand its potential and limitations.

Urea nitrate is recognized as an energetic material, and its detonation and deflagration properties have been the subject of forensic and materials science research. fraunhofer.de The presence of a carbonyl group (CO) in the this compound molecule influences its contribution to reaction propagation compared to other nitrates like ammonium (B1175870) nitrate. fraunhofer.de

Research comparing this compound with ammonium nitrate in energetic compositions has shown some similar behaviors, though with notable differences. fraunhofer.de For instance, thermogram analysis reveals that this compound exhibits an exothermic peak at a relatively low temperature, distinguishing it from ammonium nitrate. fraunhofer.de When mixed with binders such as an energetic thermoplastic elastomer (ETPE), the resulting compositions show low flame propagation velocities in atmospheric pressure tests, with flame temperatures ranging from 650 to 1000 ºC. fraunhofer.de

Computational modeling is a key tool for predicting the detonation characteristics of this compound-based mixtures. The THOR code has been used to predict decomposition products and combustion/detonation properties of mixtures containing this compound and ETPE. fraunhofer.de Similarly, thermochemical calculation codes like CHEETAH and reactive flow models are employed to investigate the effects of charge size and confinement on detonation behavior, as this compound is considered a non-ideal explosive. bibliotekanauki.pl Non-ideal explosives have detonation behaviors that are significantly dependent on these physical parameters. bibliotekanauki.pl

Sensitivity to detonation is a critical parameter. Experiments using commercial detonators for initiation have been conducted to assess the detonation sensitivity of this compound mixtures. fraunhofer.de These tests are crucial for understanding the conditions required to initiate a stable detonation in the material.

Table 1: Detonation and Combustion Properties of this compound Mixtures

Property Observation Conditions
Flame Temperature 650 - 1000 ºC Mixture with Energetic Thermoplastic Elastomer (ETPE) at atmospheric pressure. fraunhofer.de
Flame Velocity Low propagation velocity (< cm/s) Cigar burning tests of ETPE mixtures at atmospheric pressure. fraunhofer.de
Detonation Behavior Non-ideal Dependent on charge size and confinement. bibliotekanauki.pl

| Thermal Behavior | Shows an exothermic peak at a low temperature | Thermogram (DSC/TGA) analysis. fraunhofer.deuc.pt |

The thermal decomposition of this compound is a complex process that dictates its energy release. Upon heating, it decomposes explosively. researchgate.net The decomposition mechanism below its melting point has been studied, revealing that at 100°C, it completely degrades over 72 hours. iaea.org This degradation yields a solid mixture (69%) composed of ammonium nitrate, urea, and biuret (B89757), and gaseous species (31%) including residual nitric acid, isocyanic acid, and traces of ammonia (B1221849). iaea.org

Quantum chemistry studies suggest that the most favorable decomposition pathway for gaseous this compound involves a nitric acid-catalyzed breakdown of urea into isocyanic acid (HNCO) and ammonia (NH₃). acs.org These initial products, along with nitric acid, are expected to be the primary species formed during decomposition. acs.org

Advanced techniques like laser-heating calorimetry have been used to perform thermal analysis at high heating rates (up to 60 K/s). nist.govnih.gov These experiments show that this compound samples react rapidly, typically between 0.5 and 0.75 seconds, when initiated near their decomposition temperature. nist.govnih.gov This method allows for the estimation of the energy release rate and the total specific energy release (enthalpy of explosion). nist.govnih.gov The thermal signatures obtained from this technique are distinct for different chemicals, aiding in their identification. nih.gov

Kinetic studies of non-isothermal decomposition have determined activation energies for the process. In a closed system, the activation energy is approximately 206 kJ/mol, while in an open system, it is around 113 kJ/mol. researchgate.net This difference highlights the influence of experimental conditions on the decomposition pathway, with the major decomposition step being strongly coupled to an endothermic dissociation reaction. researchgate.net

Table 2: Thermochemical and Decomposition Data for this compound

Parameter Value / Observation Method / Conditions
Decomposition Products (Solid) Ammonium nitrate, urea, biuret Degradation at 100°C for 72 hours. iaea.org
Decomposition Products (Gas) Nitric acid, isocyanic acid, ammonia Degradation at 100°C for 72 hours. iaea.org
Activation Energy (Decomposition) 206 kJ/mol (closed system), 113 kJ/mol (open system) Non-isothermal measurements. researchgate.net
Reaction Time 0.5 - 0.75 seconds Laser-heating calorimetry, near decomposition temperature. nist.govnih.gov

| Primary Decomposition Pathway | HNO₃-catalyzed breakdown to HNCO + NH₃ | Quantum chemistry calculations. acs.org |

Role in Phase Stabilization of Other Energetic Compounds (e.g., Ammonium Nitrate)

Ammonium nitrate (AN) is a widely used energetic material and fertilizer that suffers from a series of solid-state phase transitions, particularly one near room temperature (Phase IV ↔ Phase III), which causes volumetric changes, leading to mechanical degradation and caking of the material. gjesr.comnih.gov this compound has been investigated as an additive to mitigate these undesirable phase transitions.

Studies have shown that co-crystallizing this compound with ammonium nitrate can effectively modify the thermal behavior of AN. gjesr.com The addition of small weight percentages (e.g., 3%, 6%, and 10%) of this compound has been observed to postpone the onset temperature of the problematic near-room-temperature phase transition (occurring around 32°C) by a significant margin of 18.5-22.7°C. gjesr.com This stabilization effect is crucial for improving the storage and handling properties of ammonium nitrate-based products. Furthermore, the co-crystallization of this compound with ammonium nitrate has been noted to significantly alter the hygroscopic nature of the resulting crystals. gjesr.com

The mechanism by which additives like urea influence the phase transitions of ammonium nitrate is linked to their interaction with the AN crystal lattice. The effectiveness of organic compounds in inhibiting the Phase IV → III transition is often attributed to their influence on the interaction between the ammonium ions (NH₄⁺) and nitrate ions (NO₃⁻). icm.edu.pl

When urea is added to ammonium nitrate, it can disrupt or modify the hydrogen bonding network within the crystal structure. icm.edu.pl Differential Scanning Calorimetry (DSC) results indicate that the addition of urea can cause the Phase III → II transition (which typically occurs around 84°C) to shift to a higher temperature (around 107°C) or disappear entirely, suggesting a strong interaction between urea and the AN in its Phase III structure. icm.edu.pl This interaction may involve the formation of hydrogen bonds between the polar groups of the additive and the freely rotating ammonium ions, which in turn inhibits the interaction between the NH₄⁺ and NO₃⁻ ions that drives the phase transition. icm.edu.pl

The stabilization effect is achieved by altering the crystal lattice of ammonium nitrate, potentially through the formation of solid solutions or by disrupting the normal crystal growth and phase propagation. gjesr.comicm.edu.pl By delaying the phase transition to a higher temperature, this compound helps maintain the structural integrity of ammonium nitrate granules over a wider range of ambient temperatures. gjesr.com

Table 3: Effect of this compound on Ammonium Nitrate Phase Transitions

This compound Content (wt%) Effect on Phase III Transition (onset at ~32°C) Method
3% Onset temperature delayed Differential Scanning Calorimetry (DSC). gjesr.com
6% Onset temperature delayed Differential Scanning Calorimetry (DSC). gjesr.com

| 10% | Onset temperature delayed by 18.5-22.7°C | Differential Scanning Calorimetry (DSC). gjesr.com |

Environmental Interactions and Atmospheric Relevance of Urea Nitrate

Contribution to Atmospheric Aerosol Formation and Secondary Nitrogen Contaminant Cycles

Urea (B33335) nitrate (B79036) (UN) plays a significant role in atmospheric chemistry, particularly in the formation of atmospheric aerosols and its participation in secondary nitrogen contaminant cycles. Urea, a precursor to urea nitrate, is a notable component of dissolved organic nitrogen found in rainfall and aerosols. publish.csiro.auresearchgate.netpublish.csiro.auresearchgate.net Theoretical studies have shown that urea can act as a catalyst in the hydrolysis of nitrogen dioxide (NO₂), a common atmospheric pollutant. publish.csiro.auresearchgate.netpublish.csiro.au This urea-promoted reaction has a significantly lower energy barrier compared to the reaction without urea, and it is more effective than catalysis by methylamine (B109427) or ammonia (B1221849). publish.csiro.auresearchgate.net

In this process, urea functions as a proton transfer medium, facilitating the production of nitrous acid (HONO), which is a source of atmospheric nitrous acid. publish.csiro.auresearchgate.netdntb.gov.ua Subsequent reactions involving clusters of nitrite (B80452), urea, and nitric acid lead to the formation of this compound, which is a typical nitric acid (HNO₃) aerosol. publish.csiro.auresearchgate.netdntb.gov.ua The formation of the acid-base complex of this compound is more energetically favorable than the formation of its zwitterionic form. publish.csiro.au Humidity also plays a crucial role, with increased humidity promoting the hydrolysis reactions and the formation of zwitterions due to the solvent effect of water molecules. publish.csiro.au

The presence of amides like urea in the atmosphere can enhance the formation of new particles. acs.org These compounds, along with nitric acid, can form clusters through intermolecular forces, contributing to the growth of atmospheric aerosols, which have implications for global climate and local air quality. acs.org Studies have shown that urea is associated with gas-to-particle conversions in the atmosphere, and residues of urea and amino acids have been observed in aerosols. publish.csiro.auresearchgate.net

The interaction between urea and nitric acid to form this compound is a key step in these atmospheric processes. Research has identified two isomeric forms of gaseous this compound, both of which are acid-base complexes stabilized by hydrogen bonds. researchgate.net These complexes can undergo double proton transfer, with nitric acid acting as a catalyst for shifts in the urea molecule, leading to its breakdown into isocyanic acid (HNCO) and ammonia (NH₃). researchgate.net These products, along with nitric acid, are expected to be the major initial products of gaseous this compound decomposition, contributing further to atmospheric aerosol composition. researchgate.net

The following table summarizes the key atmospheric reactions involving urea and the formation of this compound aerosols.

ReactantsCatalyst/MediumProductsSignificance
2NO₂ + H₂OUreaHONO + HNO₃Formation of nitrous acid and nitric acid, precursors to secondary aerosols. publish.csiro.auresearchgate.net
Urea + HNO₃-This compound (aerosol)Direct formation of a secondary nitrogen-containing aerosol. publish.csiro.auresearchgate.net
Gaseous this compound-HNCO + NH₃ + HNO₃Decomposition products contribute to further aerosol formation. researchgate.net

Interaction Mechanisms in Nitrogen Oxide (NOx) Removal Processes

Urea is widely utilized in processes aimed at removing nitrogen oxides (NOx), primarily from the exhaust gases of diesel engines and industrial facilities. researchgate.netehu.es One of the most prominent technologies is Selective Catalytic Reduction (SCR), where urea serves as a precursor to ammonia (NH₃), the active reducing agent for NOx. ehu.es

In a typical SCR system, an aqueous urea solution is injected into the hot exhaust stream. The high temperatures cause the urea to decompose, a process known as thermolysis, followed by hydrolysis. The primary degradation pathway of urea at high temperatures first yields ammonia and isocyanic acid (HNCO). ehu.es The isocyanic acid can then react with water (hydrolysis) to produce more ammonia and carbon dioxide (CO₂). ehu.es The resulting ammonia then reacts with NOx over a catalyst to form harmless nitrogen gas (N₂) and water (H₂O).

The decomposition of urea and the subsequent reactions are summarized below:

Thermolysis of Urea: (NH₂)₂CO → NH₃ + HNCO

Hydrolysis of Isocyanic Acid: HNCO + H₂O → NH₃ + CO₂

SCR Reaction: 4NO + 4NH₃ + O₂ → 4N₂ + 6H₂O and 6NO₂ + 8NH₃ → 7N₂ + 12H₂O

This compound itself is considered a degradation product during the thermolysis of urea in some contexts. ehu.es The stability and decomposition of this compound are therefore relevant to understanding the efficiency and potential side reactions in NOx removal systems.

Another application involves the use of urea-H₂O₂ solutions for scrubbing NOx from flue gases. Research has shown that this method can be cost-effective, with the potential to achieve significant denitrification efficiencies. The process involves the partial pre-oxidation of nitric oxide (NO) to nitrogen dioxide (NO₂), followed by absorption in a urea-hydrogen peroxide solution. The efficiency of NOx removal is influenced by factors such as the degree of NO oxidation, residence time, and the pH of the absorbent solution.

Environmental Fate and Degradation Pathways in Specific Environmental Matrices

The environmental fate of this compound is largely governed by the behavior of its constituent parts, urea and nitrate, in various environmental compartments such as soil and water.

In Soil:

When released to soil, for instance through its use as a fertilizer, this compound is expected to have very high mobility. nih.govchemdad.com This is due to the high solubility of both urea and nitrate in water. Consequently, there is a potential for this compound to leach from the soil and enter groundwater. mubychem.comanmol.org

The primary degradation pathway for the urea component in soil is hydrolysis, a reaction catalyzed by the enzyme urease, which is ubiquitous in soils due to its production by microorganisms. chemdad.comnih.govtandfonline.com This enzymatic reaction rapidly converts urea to ammonium (B1175870) (NH₄⁺) and carbon dioxide. chemdad.comwesternpest.com The rate of this hydrolysis can vary depending on soil type, moisture content, and temperature. chemdad.comwesternpest.com

The ammonium produced can then undergo nitrification, a microbial process that converts it first to nitrite (NO₂⁻) and then to nitrate (NO₃⁻). mdpi.com This process can lead to soil acidification. ijasbt.org The nitrate component of this compound, along with the nitrate produced from the nitrification of its urea-derived ammonia, is readily available for plant uptake but is also susceptible to leaching and denitrification. mdpi.comresearchgate.net Denitrification is a microbial process that reduces nitrate to nitrogen gases (N₂O and N₂), which are then released into the atmosphere. mdpi.com

The following table outlines the key degradation processes for this compound in soil.

ProcessReactantKey Enzyme/ConditionProductsEnvironmental Significance
HydrolysisUreaUreaseAmmonium (NH₄⁺), Carbon Dioxide (CO₂)Primary degradation of the urea component. chemdad.comnih.gov
NitrificationAmmonium (NH₄⁺)Nitrifying bacteriaNitrite (NO₂⁻), Nitrate (NO₃⁻)Increases soil nitrate levels, potential for leaching and acidification. mdpi.comijasbt.org
DenitrificationNitrate (NO₃⁻)Denitrifying bacteriaNitrous Oxide (N₂O), Nitrogen Gas (N₂)Loss of nitrogen from the soil to the atmosphere. mdpi.com

In Water:

If this compound is released into water, it is not expected to adsorb significantly to suspended solids and sediment due to its high water solubility. ureaknowhow.com Volatilization from water surfaces is also not considered a significant fate process. ureaknowhow.com

Similar to in soil, the primary degradation pathway for the urea component in water is biodegradation. westernpest.com Hydrolysis by the urease enzyme, present in water due to microorganisms and plant roots, converts urea to ammonia and carbon dioxide. chemdad.com The rate of this biodegradation can be influenced by temperature and the presence of phytoplankton. westernpest.com

The nitrate component is stable in water but can be utilized by aquatic plants and microorganisms as a nutrient source. High concentrations of nitrate in water bodies can lead to eutrophication, an over-enrichment of nutrients that can cause excessive growth of algae and other aquatic plants, leading to oxygen depletion and negative impacts on aquatic ecosystems. nih.gov

The decomposition of this compound itself can be catalyzed by the presence of heavy metals. ureaknowhow.com Under certain conditions, such as heating, this compound can decompose to form various products, including nitrourea (B1361781), which can further decompose into isocyanic acid and other compounds. uri.eduuri.edu

Future Research Directions and Unresolved Questions Regarding Urea Nitrate

Advancements in Computational Modeling for Complex Urea (B33335) Nitrate (B79036) Systems

Computational chemistry is a pivotal tool for understanding the intricate decomposition pathways and properties of energetic materials like urea nitrate. Quantum chemistry studies have already provided significant insights into the initial steps of its gas-phase decomposition. uri.edugoogle.com Electronic structure calculations have shown that gaseous this compound can exist in two isomeric forms, both of which are acid-base complexes stabilized by hydrogen bonding. google.comacs.orguri.edu These models predict that the nitric acid molecule can act as a catalyst, facilitating proton transfer within the urea molecule and leading to its breakdown into isocyanic acid (HNCO) and ammonia (B1221849) (NH3). uri.edugoogle.com

Future research will likely focus on developing more complex computational models that can simulate the behavior of this compound in the solid state and under the extreme conditions of detonation. This includes modeling the intricate network of hydrogen bonds and intermolecular interactions that govern its crystal structure and stability. orientjchem.org Advanced simulations are needed to bridge the gap between the behavior of isolated molecules and the bulk properties of the material, providing a more complete picture of its decomposition and energy release mechanisms. Furthermore, computational fluid dynamics (CFD) can be employed to simulate the physical processes occurring during the selective non-catalytic reduction (SNCR) process where urea is used, offering insights into reaction kinetics and efficiency. nih.gov

Key Research Findings from Computational Studies:

Aspect ModeledKey FindingsReferences
Gas-Phase Decomposition The most favorable pathway involves the HNO3-catalyzed breakdown of urea into HNCO and NH3. uri.edugoogle.com
Isomeric Forms Gaseous this compound exists as two hydrogen-bonded acid-base complexes with different binding energies. google.comuri.edu
Catalytic Role of HNO3 Nitric acid facilitates double proton transfer within the urea structure, mediating its tautomerization and decomposition. uri.edugoogle.com
Decomposition Products Major initial products are predicted to be HNCO, NH3, HNO3, and their association products like ammonium (B1175870) nitrate. google.comacs.org

Exploration of Novel Synthetic Routes with Precision Control

The traditional synthesis of this compound involves the exothermic reaction of urea with nitric acid. wikipedia.org While straightforward, this method offers limited control over the crystalline structure and morphology of the final product, which can influence its stability and energetic performance.

Future research is directed towards exploring novel synthetic routes that allow for greater precision and control. One promising avenue is the use of different reaction media, such as acetic or propionic acid, which can help to moderate the reaction and improve yields by reducing the solubility of this compound. Another area of exploration is the synthesis of this compound cocrystals. morressier.comnih.govresearchgate.net Cocrystallization with other molecules could offer a way to tune the material's physical properties, such as sensitivity and density. Mechanochemical synthesis, a solvent-free method, has shown promise for producing urea cocrystals and could potentially be adapted for this compound to create novel materials with enhanced properties. morressier.comresearchgate.net Furthermore, hydrothermal synthesis methods, which allow for precise control over temperature and pressure, are being used to create nanoparticles containing urea and nitrate precursors for other applications and could be investigated for the controlled synthesis of this compound itself. acs.org

Enhanced Characterization of Transient Species and Reaction Intermediates

Understanding the decomposition of this compound requires the identification and characterization of short-lived transient species and reaction intermediates. Computational studies predict the formation of species like the enolic form of urea, isocyanic acid, and ammonia during the initial stages of decomposition. uri.edugoogle.comacs.org However, experimental detection of these fleeting intermediates is challenging.

Future advancements in analytical techniques are crucial for this area of research. Time-resolved spectroscopic methods, such as T-jump/FTIR spectroscopy, have been used to validate computational predictions about the initial decomposition products. google.comacs.org Further development and application of ultrafast spectroscopy and advanced mass spectrometry techniques could provide the necessary temporal resolution to observe these transient species directly. For instance, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) mass spectrometry have been used to characterize adduct ions of this compound, which can help in its identification. mdpi.com By combining sophisticated experimental setups with high-level quantum chemical calculations, a more complete and validated mechanism for this compound decomposition can be established.

Investigations into Tailoring Material Properties through Molecular and Supramolecular Modifications

The properties of this compound are largely determined by its molecular and crystal structure. Future research will increasingly focus on tailoring these properties through deliberate molecular and supramolecular modifications. This involves moving beyond the pure compound to create new materials with modified characteristics.

One approach is the formation of metal-urea nitrate complexes. The coordination of metal ions with urea and nitrate can lead to the formation of complex crystalline structures with different properties than the parent compound. researchgate.netat.ua Supramolecular chemistry offers another powerful tool. Urea is a well-known building block in supramolecular chemistry due to its ability to form strong hydrogen bonds. orientjchem.orgresearchgate.net By designing and synthesizing cocrystals of this compound with other organic or inorganic molecules, it may be possible to create new materials with tailored properties, such as reduced sensitivity, enhanced thermal stability, or modified energetic output. nih.govresearchgate.net The study of how different functional groups and intermolecular interactions direct the crystal packing in urea derivatives can provide valuable insights for the rational design of new this compound-based materials. acs.org Hybrid materials, for example, combining polyester-urea-urethanes with titania, have shown that properties can be tuned through the interaction between organic and inorganic components. mdpi.comtandfonline.comdtic.mil

Addressing Persistent Challenges in Trace Detection and Differentiation within Complex Environmental Matrices

A significant challenge in the forensic analysis of post-explosion debris is the reliable detection and identification of this compound. The compound is prone to decomposition, especially in the presence of water, breaking down into urea and nitric acid, both of which can be ubiquitous in the environment. researchgate.netresearchgate.net This makes it difficult to definitively prove the original presence of this compound.

A major unresolved issue is the potential for this compound to be formed during the analytical process itself. The presence of urea, nitrate ions, and an acid source in a sample can lead to the in-situ formation of this compound, resulting in a false positive. at.ua Future research must focus on developing analytical protocols that can distinguish between "authentic" this compound from an explosive device and artifactual this compound formed during analysis.

Current methods for trace analysis often involve techniques like gas chromatography/mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS). researchgate.netat.ua These methods are often based on derivatization of the uronium ion. researchgate.netresearchgate.net However, interference from urea under acidic conditions remains a problem. researchgate.netresearchgate.net Research into new, highly selective color tests and advanced chromatographic and mass spectrometric techniques is needed. researchgate.net The goal is to develop methods that are not only sensitive enough to detect trace residues but also specific enough to differentiate the intact this compound salt from its precursors in complex environmental matrices.

Challenges in this compound Trace Detection:

ChallengeDescriptionReferences
Decomposition Readily decomposes into urea and nitric acid in the presence of water, complicating identification in post-blast debris. researchgate.netat.uaresearchgate.net
Ubiquitous Precursors Urea and nitrates are common in the environment, leading to low evidentiary value of the decomposition products. researchgate.netresearchgate.net
In-situ Formation Urea, nitrate ions, and an acid source can combine during analysis to form this compound, causing false positives. at.ua
Interference Urea can be converted to the uronium ion under acidic conditions used for analysis, mimicking authentic this compound. researchgate.netresearchgate.net

Q & A

Q. What are the recommended methods for synthesizing urea nitrate with high purity, and how can researchers verify its ionic structure?

this compound is synthesized by reacting urea with concentrated nitric acid under controlled temperature (0–5°C) to minimize decomposition. The product is recrystallized from cold water to enhance purity. Verification involves Fourier-transform infrared spectroscopy (FTIR) to confirm the ionic structure (urea cation and nitrate anion) and X-ray diffraction (XRD) for crystallinity. Differential scanning calorimetry (DSC) can identify decomposition points (~152°C) .

Q. How can researchers characterize this compound’s stability under varying environmental conditions?

Stability studies should assess humidity, temperature, and light exposure. Thermogravimetric analysis (TGA) quantifies decomposition rates, while nuclear magnetic resonance (NMR) monitors chemical integrity. For field studies, sample storage in airtight, opaque containers at 4°C is recommended to prevent hydrolysis or sublimation .

Q. What analytical techniques are optimal for quantifying nitrate content in this compound during soil or water studies?

Ion chromatography (IC) and UV-Vis spectrophotometry (using Griess assay) are standard. For environmental waters, optical sensors (e.g., submersible nitrate probes) enable real-time monitoring. Calibration with certified reference materials (CRMs) ensures accuracy .

Advanced Research Questions

Q. How can machine learning models improve predictions of nitrate leaching from this compound fertilizers?

Advanced algorithms (e.g., Random Forest, Support Vector Machine) integrate variables like soil pH, organic matter, and irrigation patterns. For instance, a study using Response Surface Methodology (RSM) optimized coating materials for slow-release urea super granules (USG), reducing leaching by 22% compared to conventional urea .

Q. What experimental designs are effective for analyzing contradictory data on this compound’s environmental impact?

Factorial designs (e.g., 2×2×3 ANOVA) isolate variables such as fertilizer rate, soil type, and irrigation frequency. A study on furrow irrigation systems decomposed variance in nitrate runoff, finding irrigation volume contributed 68% to total nitrate loss, while nitrogen rate accounted for 24% .

Q. How do nitrification inhibitors interact with this compound to mitigate greenhouse gas emissions?

Inhibitors like NBPT (N-(n-butyl) thiophosphoric triamide) delay hydrolysis, reducing NH₃ volatilization. In a controlled experiment, urea + NBPT + DMPSA reduced N₂O emissions by 40% compared to untreated urea. Gas chromatography (GC) with electron capture detection (ECD) quantifies N₂O fluxes .

Q. What protocols address stability concerns in toxicity studies of this compound metabolites?

High-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS/MS) identifies metabolites like nitrite and ammonium. Stability tests under simulated gastrointestinal pH (1.2–7.4) and temperature (37°C) are critical for oral exposure models. QA/QC plans must include spike-and-recovery experiments to validate extraction efficiency .

Q. How can researchers reconcile discrepancies in this compound’s decomposition behavior across studies?

Variations in decomposition temperatures (reported 152–160°C) arise from differences in heating rates and sample purity. Controlled TGA/DSC experiments under inert atmospheres (N₂ or Ar) standardize results. Cross-referencing with CAS Common Chemistry data (1.690 g/cm³ density) ensures consistency .

Methodological Considerations

Q. What statistical approaches are suitable for modeling this compound’s role in soil acidification?

Mixed-effects models account for spatial heterogeneity in soil pH and nitrate distribution. A study on controlled-release urea found soil pH >7.7 inhibited nitrification, contradicting assumptions that nitrate accumulation drives acidification. Redox potential (Eh) measurements and ion-selective electrodes enhance dataset robustness .

Q. How can isotopic tracing (δ¹⁵N) improve nitrogen-use efficiency (NUE) studies in this compound systems?

Stable isotope ratio mass spectrometry (SIRMS) tracks δ¹⁵N-labeled this compound through plant-soil systems. In a maize trial, 15% of applied urea-derived N was assimilated into biomass, while 35% leached as nitrate. This method distinguishes fertilizer-N from soil organic N .

Data Reporting and QA/QC

Q. What metadata standards are critical for publishing this compound research datasets?

Follow LTER guidelines: Include abstract, taxonomic details (e.g., soil microbiome), and parameters (e.g., nitrate concentration, pH). Use categories like "nutrients" instead of listing ions individually. Provide raw data repositories (e.g., NASA Earthdata) and instrument calibration logs .

Q. How should researchers address gaps in urea ammonium nitrate (UAN) emission inventories?

Integrate UAN-specific activity data (e.g., application rates, regional adoption) into life cycle assessments (LCAs). The EPA’s 2021 Inventory highlights a 1% emission reduction after revising urea consumption data. Future studies must resolve discrepancies between modeled and measured CO₂ fluxes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.